![molecular formula C9H14ClN B154510 Dimethylbenzylamine hydrochloride CAS No. 1875-92-9](/img/structure/B154510.png)
Dimethylbenzylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbenzylamine hydrochloride (DMBA-HCl) is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 149.64 g/mol. DMBA-HCl is widely used in the field of biochemistry and pharmacology due to its unique properties.
Wirkmechanismus
The exact mechanism of action of Dimethylbenzylamine hydrochloride is not fully understood. However, it is known to act as a competitive inhibitor of certain enzymes. It is also known to bind to certain receptors in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Dimethylbenzylamine hydrochloride has various biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, which can lead to changes in metabolic pathways. It is also known to affect the function of certain receptors in the body, which can lead to changes in neurotransmitter release and hormone secretion.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethylbenzylamine hydrochloride has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized. It is also relatively inexpensive compared to other reagents and compounds used in scientific research. However, there are also limitations to the use of Dimethylbenzylamine hydrochloride. It can be toxic in high doses and can also be difficult to handle due to its hygroscopic nature.
Zukünftige Richtungen
There are several future directions for the use of Dimethylbenzylamine hydrochloride in scientific research. One area of interest is the development of new drugs and pharmaceuticals that target specific enzymes and receptors in the body. Dimethylbenzylamine hydrochloride can also be used in the study of protein structure and function, which can lead to the development of new therapies for various diseases. Additionally, Dimethylbenzylamine hydrochloride can be used in the development of new chemical compounds for use in various industries, such as the production of plastics and other materials.
In conclusion, Dimethylbenzylamine hydrochloride is a useful compound in scientific research due to its unique properties. It is commonly used in the study of enzymes and proteins, and can also be used in the development of new drugs and pharmaceuticals. While it has several advantages, there are also limitations to its use. However, with continued research, Dimethylbenzylamine hydrochloride has the potential to lead to new discoveries and advancements in various fields.
Synthesemethoden
Dimethylbenzylamine hydrochloride can be synthesized using various methods. One of the most common methods involves the reaction of benzylamine with formaldehyde and hydrogen chloride gas. The reaction produces Dimethylbenzylamine hydrochloride as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Dimethylbenzylamine hydrochloride is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used in the study of enzyme kinetics and protein structure. Dimethylbenzylamine hydrochloride is also used in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
1875-92-9 |
---|---|
Produktname |
Dimethylbenzylamine hydrochloride |
Molekularformel |
C9H14ClN |
Molekulargewicht |
171.67 g/mol |
IUPAC-Name |
N,N-dimethyl-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-10(2)8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3;1H |
InChI-Schlüssel |
CADWTSSKOVRVJC-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1.Cl |
Kanonische SMILES |
C[NH+](C)CC1=CC=CC=C1.[Cl-] |
Andere CAS-Nummern |
1875-92-9 |
Verwandte CAS-Nummern |
103-83-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.